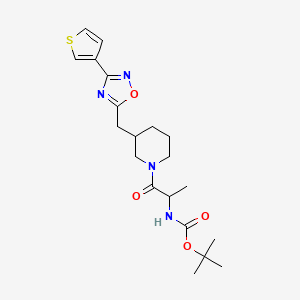Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate
CAS No.: 1704488-75-4
Cat. No.: VC7481943
Molecular Formula: C20H28N4O4S
Molecular Weight: 420.53
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1704488-75-4 |
|---|---|
| Molecular Formula | C20H28N4O4S |
| Molecular Weight | 420.53 |
| IUPAC Name | tert-butyl N-[1-oxo-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C20H28N4O4S/c1-13(21-19(26)27-20(2,3)4)18(25)24-8-5-6-14(11-24)10-16-22-17(23-28-16)15-7-9-29-12-15/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H,21,26) |
| Standard InChI Key | QGDXIPXOHJNHPM-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture comprises four key domains:
-
Tert-butyl carbamate group: Serves as a protective group for amines, enhancing stability and modulating solubility .
-
Piperidine ring: A six-membered nitrogen-containing heterocycle contributing to conformational rigidity and potential membrane permeability .
-
1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .
-
Thiophene moiety: A sulfur-containing aromatic ring that enhances π-π stacking interactions and electron-rich binding .
Table 1: Molecular Properties of Tert-Butyl (1-Oxo-1-(3-((3-(Thiophen-3-Yl)-1,2,4-Oxadiazol-5-Yl)Methyl)Piperidin-1-Yl)Propan-2-Yl)Carbamate
| Property | Value |
|---|---|
| CAS Number | 1704488-75-4 |
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthetic Pathways and Methodologies
Carbamate Formation Strategies
The tert-butyl carbamate group is typically introduced via alkoxycarbonylation reactions. Key methods from the literature include:
-
Mixed Carbonate Reagents: Activated carbonates like p-nitrophenyl chloroformate (PNPCOCl) or N,N′-disuccinimidyl carbonate (DSC) react with amines under mild conditions to form carbamates . For example, DSC facilitates high-yielding reactions with sterically hindered alcohols or amines, making it suitable for synthesizing tertiary carbamates .
-
Pd-Catalyzed Carbonylation: A palladium-catalyzed approach using organoazides, carbon monoxide, and alcohols generates carbamates via isocyanate intermediates, avoiding toxic phosgene .
Table 2: Representative Carbamate Synthesis Routes
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| DSC-Mediated | Amine + DSC + Alcohol | 75–90 | Mild conditions, broad scope |
| PdCl₂-Catalyzed | Organoazide + CO + Alcohol | 60–85 | Phosgene-free, scalable |
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is synthesized via cyclization between a nitrile oxide and an amidoxime. For this compound, the thiophene-substituted oxadiazole likely forms through:
-
Reaction of 3-thiophenecarbonitrile oxide with a substituted amidoxime.
Physicochemical and Pharmacokinetic Considerations
Metabolic Stability
Carbamates generally exhibit resistance to esterase-mediated hydrolysis compared to esters. The tert-butyl group further shields the carbamate from enzymatic degradation, prolonging half-life .
| Compound | Target Pathogen | MIC (μg/mL) | Key Feature |
|---|---|---|---|
| Analog (Compound 20) | MRSA, VRE | 4–8 | Biofilm eradication |
| This Compound | Hypothetical | Pending | Oxadiazole-thiophene synergy |
Enzyme Inhibition
The piperidine and carbamate groups suggest potential as a protease or kinase inhibitor. Carbamates often act as transition-state analogs in enzymatic reactions .
Research Gaps and Future Directions
-
Synthetic Optimization: Scalable routes using DSC or Pd-catalyzed methods require validation.
-
Biological Screening: Antibacterial, antifungal, and enzyme inhibition assays are needed.
-
Pharmacokinetic Profiling: In vivo studies on bioavailability and half-life would clarify therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume